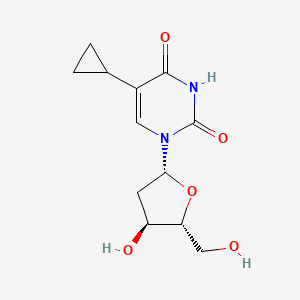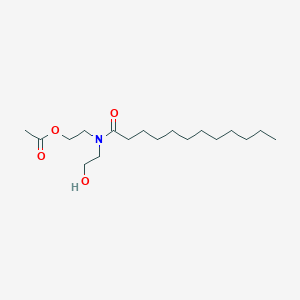
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is a chemical compound with the molecular formula C18H35NO4 and a molecular weight of 329.4748 . It is known for its surfactant properties and is used in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate typically involves the reaction of dodecanoic acid with diethanolamine, followed by acetylation. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and yield. This includes the use of continuous reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids and other oxidized products.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Acid chlorides and alkyl halides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various esters, ethers, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes.
Biology: The compound is used in the formulation of biological buffers and as a stabilizing agent for proteins and enzymes.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: The compound is used in the production of cosmetics, detergents, and other personal care products
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate involves its surfactant properties, which allow it to reduce surface tension and stabilize emulsions. The compound interacts with molecular targets such as proteins and lipids, facilitating their solubilization and stabilization .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(2-hydroxyethyl)dodecanamide
- Lauric acid diethanolamide
- Lauric diethanolamide
- N,N-Diethanollauramide
Uniqueness
N,N-Bis(2-hydroxyethyl)dodecanamide monoacetate is unique due to its acetylated form, which enhances its solubility and stability compared to its non-acetylated counterparts. This makes it particularly useful in applications requiring high stability and solubility .
Properties
CAS No. |
94139-13-6 |
|---|---|
Molecular Formula |
C18H35NO4 |
Molecular Weight |
329.5 g/mol |
IUPAC Name |
2-[dodecanoyl(2-hydroxyethyl)amino]ethyl acetate |
InChI |
InChI=1S/C18H35NO4/c1-3-4-5-6-7-8-9-10-11-12-18(22)19(13-15-20)14-16-23-17(2)21/h20H,3-16H2,1-2H3 |
InChI Key |
XXONIUDZFGBHDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)N(CCO)CCOC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


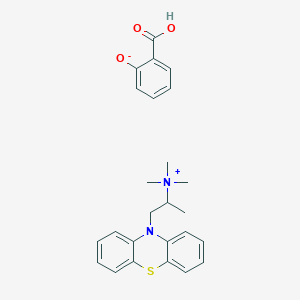

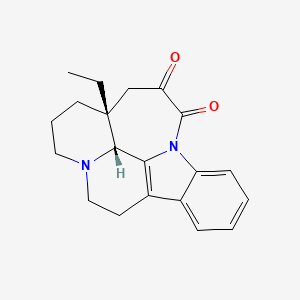
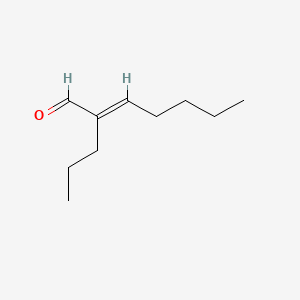
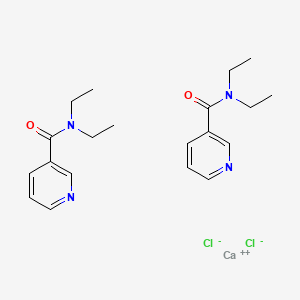
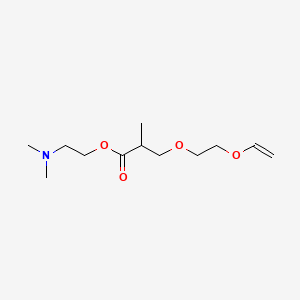
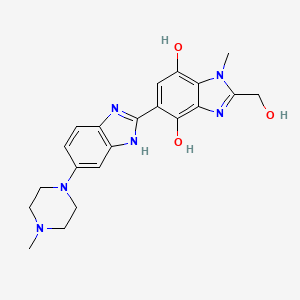

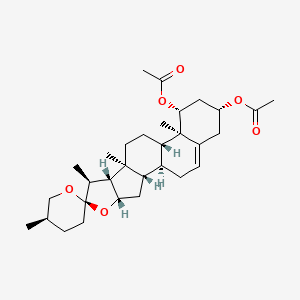
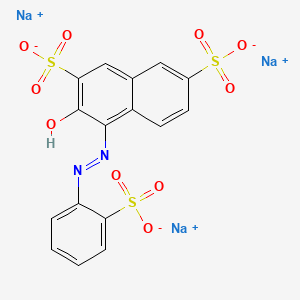

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
